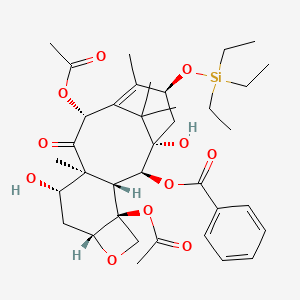
N-ビオチンイルp-アミノフェニルアルシン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent that can bind to both streptavidin and dithiols. It is known for its ability to decrease the binding sites of rbungarotoxin on reduced Torpedo nicotinic receptors, thus protecting the receptor from irreversible alkylation by bromoacetylcholine . This compound is primarily used in scientific research for its unique binding properties.
科学的研究の応用
N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional reagent for binding studies and as a probe for detecting thiols.
Biology: Employed in the study of nicotinic receptors and their interactions with various ligands.
Medicine: Investigated for its potential therapeutic applications in protecting receptors from irreversible alkylation.
Industry: Utilized in the development of diagnostic tools and assays for detecting specific biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of biotin with p-aminophenyl arsinic acid. The reaction typically requires a coupling agent to facilitate the formation of the biotinylated product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of N-Biotinyl p-Aminophenyl Arsinic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions: N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic oxide derivatives.
Reduction: The compound can be reduced to form arsenic hydride derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used
Major Products:
Oxidation: Arsenic oxide derivatives.
Reduction: Arsenic hydride derivatives.
Substitution: Various substituted derivatives depending on the electrophile used
作用機序
The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to both streptavidin and dithiols. This binding decreases the rbungarotoxin-binding sites on reduced Torpedo nicotinic receptors, thereby protecting the receptors from irreversible alkylation by bromoacetylcholine. The molecular targets include the nicotinic receptors, and the pathways involved are related to receptor binding and protection .
類似化合物との比較
- N-Biotinyl p-Aminophenyl Arsenic Acid
- Biotinylated Phenylarsonous Acids
- Biotinylated Thiol Reagents
Comparison: N-Biotinyl p-Aminophenyl Arsinic Acid is unique due to its bifunctional nature, allowing it to bind to both streptavidin and dithiols. This dual binding capability makes it particularly useful in studies involving receptor binding and protection. Other similar compounds may only bind to one type of molecule, limiting their applications .
特性
CAS番号 |
212391-23-6 |
|---|---|
分子式 |
C16H22AsN3O4S |
分子量 |
427.4 g/mol |
IUPAC名 |
[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
InChIキー |
KIGNHFTUMFFUSZ-YDHLFZDLSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
同義語 |
As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)
